N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a cyclohexene ring, an amide group, and a trifluoroacetamide group. The cyclohexene ring is a six-membered ring with one double bond, making it unsaturated. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The trifluoroacetamide group (-CF3) is a highly electronegative group that can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the amide group, and the trifluoroacetamide group. The presence of these groups would influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the amide and trifluoroacetamide groups could participate in various nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents. The cyclohexene ring could affect the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
A study by Shakya et al. (2016) on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents highlighted the development of N-substituted acetamide derivatives. These compounds were tested for anticonvulsant activity using the maximal electroshock-induced seizures model in mice. Some compounds exhibited comparable anticonvulsant potency to phenytoin, suggesting their potential as anticonvulsant agents. This indicates the relevance of N-substituted acetamide structures in medicinal chemistry for neurological conditions (Shakya et al., 2016).
Metabolic Studies
Research by Fraser and Kaminsky (1987) on the metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity sheds light on the metabolic pathways and toxicological profiles of trifluoroacetamide derivatives. This study provides insights into the enzymatic processes involved in the metabolism of these compounds and their potential toxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Fraser & Kaminsky, 1987).
Neuroprotective Properties
A novel small molecule, as discussed by Ardashov et al. (2019), demonstrated potential neuroprotective and neurorestorative properties in the context of Parkinson's disease. This research highlights the potential of certain cyclohexene derivatives in supporting the survival of cultured dopamine neurons and restoring dopaminergic innervation, which could be relevant for compounds like N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide in neurodegenerative disease research (Ardashov et al., 2019).
Toxicity and Liver Metabolism
The role of enzymatic N-hydroxylation and reduction in metabolite-induced liver toxicity was explored by Ohbuchi et al. (2009). This study provides insights into the hepatic metabolism and potential hepatotoxicity of N-substituted acetamide compounds, which is crucial for assessing the safety and therapeutic potential of these chemicals (Ohbuchi et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZPHLIKWLQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454637 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78293-47-7 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.